,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (commonly referred to as 2-chloro-1,3,2-benzodioxaphosphole 2-oxide or COP) is a valuable reagent in organic synthesis, particularly for the phosphorylation of various nucleophiles. Its cyclic structure and the presence of a reactive chlorine atom make it a good leaving group, facilitating the transfer of the phosphate group to other molecules.
Studies have shown the effectiveness of COP in the synthesis of various compounds, including:
The unique properties of COP continue to be explored by researchers, with potential applications emerging in various fields:
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C6H4ClO3P and a molecular weight of approximately 190.52 g/mol. It is classified within the family of dioxaphospholes, which are cyclic compounds containing phosphorus and oxygen in their structure. This specific compound features a benzene ring fused with a dioxaphosphole ring that incorporates a chlorine atom and an oxide group at the 2-position. Its unique structure contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .
These reactions are significant for synthesizing new compounds and exploring their properties .
Several methods have been reported for synthesizing 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide:
These synthesis routes allow for the preparation of the compound in various settings, including laboratory research and industrial applications .
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide has several notable applications:
Research continues into expanding its applications across different fields .
Several compounds share structural similarities with 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
1,3,2-Dioxaphospholane | Cyclic dioxaphosphole | Lacks aromaticity; used primarily in polymer chemistry |
Phenylphosphonic dichloride | Phosphonic acid derivative | More reactive; used in pesticide formulations |
O-Phenylene phosphorochloridate | Chlorophosphate | Used as a coupling agent; more versatile in reactions |
2-Chloro-1,3,2-dioxaphospholane 2-oxide | Dioxaphospholane | Similar but less stable; different reactivity profile |
The unique combination of aromaticity and specific functional groups in 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide distinguishes it from these similar compounds. Its potential applications in organic synthesis and materials science further enhance its significance within this chemical family .
Corrosive